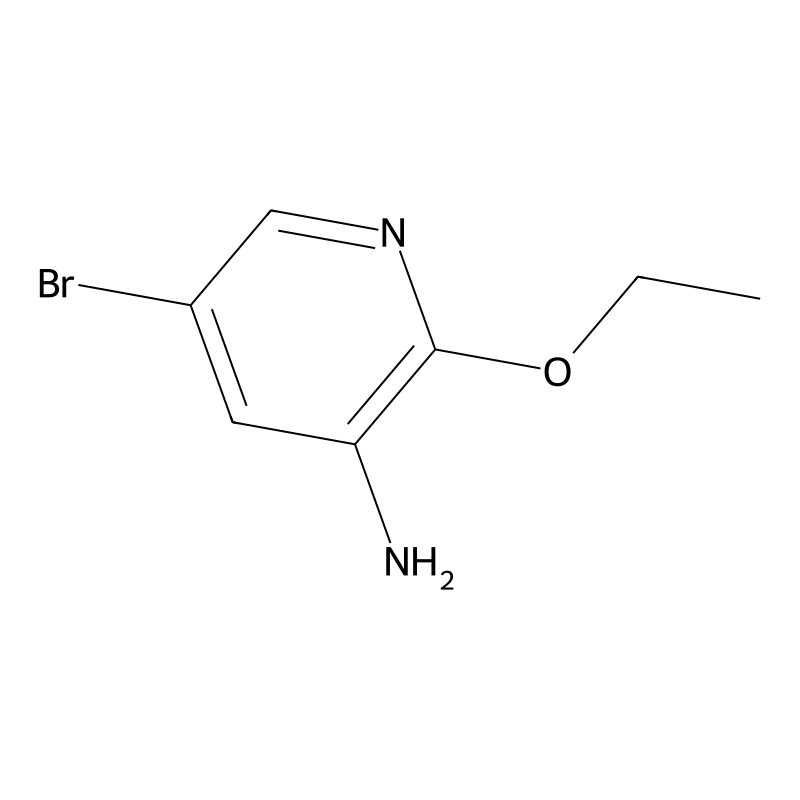

5-Bromo-2-ethoxypyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Novel Pyridine-Based Derivatives

Scientific Field: Medicinal Chemistry

Summary of the Application: The compound “5-Bromo-2-methoxypyridin-3-amine” has been used in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions.

Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of “5-bromo-2-methylpyridin-3-amine” with several arylboronic acids was carried out.

Results or Outcomes: The reaction resulted in a series of novel pyridine derivatives.

5-Bromo-2-ethoxypyridin-3-amine is a heterocyclic organic compound with the molecular formula . It is characterized by a bromine atom at the 5th position, an ethoxy group at the 2nd position, and an amine group at the 3rd position of the pyridine ring. This compound is notable for its potential applications in medicinal chemistry and materials science, largely due to its structural features that influence its reactivity and biological activity.

5-Bromo-2-ethoxypyridin-3-amine can undergo various chemical transformations:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

- Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Common Reagents and Conditions- Palladium Catalysts: These are often used in coupling reactions.

- Arylboronic Acids: Common reactants in these coupling reactions.

- Bases: Typically required to facilitate nucleophilic substitution reactions.

Major Products

The reactions involving 5-Bromo-2-ethoxypyridin-3-amine often yield novel pyridine derivatives that have various applications in medicinal chemistry and materials science.

The biological activity of 5-Bromo-2-ethoxypyridin-3-amine has been explored in several contexts. It has shown potential as a pharmaceutical intermediate, particularly in the development of compounds targeting neurological and inflammatory diseases. The presence of the bromine atom and ethoxy group may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies.

The synthesis of 5-Bromo-2-ethoxypyridin-3-amine typically involves:

- Bromination of 2-Ethoxypyridine: This step introduces the bromine atom at the desired position.

- Amination: The introduction of the amine group can be achieved through various methods, including palladium-catalyzed reactions.

Industrial methods may employ continuous flow reactors to enhance efficiency and scalability.

5-Bromo-2-ethoxypyridin-3-amine serves multiple purposes across different fields:

- Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds.

- Organic Synthesis: Acts as an intermediate for creating complex organic molecules.

- Material Science: Employed in the development of materials with specific electronic or optical properties.

Research into the interaction of 5-Bromo-2-ethoxypyridin-3-amine with various biological systems is ongoing. Its mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The unique combination of functional groups in this compound may influence its selectivity and efficacy in biological applications.

Several compounds exhibit structural similarities to 5-Bromo-2-ethoxypyridin-3-amine:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Methyl group instead of ethoxy | Diverse biological activities |

| 5-Bromo-2-methoxypyridin-3-amine | Methoxy group instead of ethoxy | Potential anti-inflammatory properties |

| 5-Bromo-4-chloropyridin-3-amines | Chlorine substitution at the 4th position | Varies based on specific derivatives |

Uniqueness

The uniqueness of 5-Bromo-2-ethoxypyridin-3-amine lies in its ethoxy group, which enhances its solubility and reactivity compared to other derivatives. This characteristic makes it particularly valuable for synthesizing specific pyridine derivatives that may not be easily accessible through other similar compounds.